FlaD protein - 147757-14-0

FlaD protein

Catalog Number: EVT-1517092
CAS Number: 147757-14-0
Molecular Formula: C11H11BrO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FlaD protein is a significant component of the flagellar apparatus in various bacterial species, playing a crucial role in motility and biofilm formation. It is classified under the family of flagellar proteins, which are essential for the assembly and function of bacterial flagella. The FlaD protein is primarily found in gram-negative bacteria, where it contributes to the structural integrity and functionality of the flagellum.

Source

FlaD protein is predominantly sourced from bacteria such as Pseudomonas aeruginosa and Escherichia coli. These organisms utilize FlaD as part of their flagellar structure, which facilitates movement through liquid environments, thereby enhancing their survival and colonization capabilities.

Classification

FlaD protein belongs to the category of structural proteins associated with bacterial motility. It is classified within the flagellin family, which includes various proteins that form the filamentous structure of bacterial flagella. This classification underscores its role in motility and interaction with other flagellar components.

Synthesis Analysis

Methods

The synthesis of FlaD protein can be achieved through various methods including recombinant DNA technology and cell-free protein synthesis systems. A common approach involves cloning the flaD gene into expression vectors, followed by transformation into suitable host cells such as E. coli.

Technical Details

  1. Recombinant DNA Technology:
    • The flaD gene is amplified using polymerase chain reaction techniques.
    • The amplified gene is then inserted into a plasmid vector that contains a suitable promoter for expression.
    • Transformation into competent E. coli cells allows for protein expression.
  2. Cell-Free Protein Synthesis:
    • This method utilizes extracts from cells (such as wheat germ or E. coli) to synthesize proteins without living cells.
    • Parameters such as magnesium ion concentration, ribosomal binding sites, and plasmid concentration are optimized to enhance yield .
Molecular Structure Analysis

Structure

The molecular structure of FlaD protein consists of several domains that facilitate its interaction with other flagellar components. It typically forms oligomers, contributing to the stability and assembly of the flagellum.

Data

While specific structural data on FlaD may vary, studies indicate that it possesses a coiled-coil motif essential for its oligomerization and structural integrity within the flagellar filament. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate its three-dimensional structure.

Chemical Reactions Analysis

Reactions

FlaD protein participates in several biochemical reactions related to flagellar assembly and function. These include:

  • Protein-Protein Interactions: FlaD interacts with other flagellar proteins such as FlgE and FliC, facilitating the assembly of the flagellar filament.
  • Post-Translational Modifications: Modifications such as phosphorylation may occur, influencing its activity and stability.

Technical Details

The interactions can be studied using co-immunoprecipitation assays or pull-down assays, allowing researchers to identify binding partners and elucidate functional pathways involving FlaD.

Mechanism of Action

Process

FlaD protein contributes to motility by forming part of the flagellar structure that rotates to propel bacteria. The mechanism involves:

  1. Assembly: FlaD assembles with other proteins to form the flagellum's hook and filament.
  2. Rotation: The basal body of the flagellum generates torque through proton motive force, enabling rotation.

Data

Experimental studies using fluorescent tagging have demonstrated that mutations in flaD can lead to impaired motility, highlighting its essential role in flagellar function.

Physical and Chemical Properties Analysis

Physical Properties

FlaD protein exhibits characteristics typical of structural proteins:

  • Molecular Weight: Approximately 30-40 kDa depending on species.
  • Solubility: Generally soluble in aqueous buffers under physiological conditions.

Chemical Properties

FlaD's chemical properties include:

  • Stability: Sensitive to denaturing conditions; requires specific ionic conditions for optimal stability.
  • Interactions: Capable of forming complexes with other flagellar proteins through hydrophobic and ionic interactions.

Relevant analyses may include circular dichroism spectroscopy to assess secondary structure composition and thermal stability studies.

Applications

Scientific Uses

FlaD protein has several applications in scientific research:

  • Motility Studies: Understanding bacterial movement mechanisms can inform studies on pathogenesis.
  • Bioengineering: FlaD can be utilized in synthetic biology for designing motile systems or biosensors.
  • Vaccine Development: Targeting components involved in motility may provide new avenues for vaccine development against pathogenic bacteria.
Molecular Characterization of FlaD Protein

Primary Sequence Homology and Phylogenetic Conservation

FlaD (flagellar cap protein) serves as a critical structural component in bacterial flagellar assembly, forming the cap structure that facilitates flagellin polymerization. The primary sequence of FlaD exhibits significant phylogenetic conservation across diverse bacterial species, particularly in domains responsible for oligomerization and substrate recognition. Molecular characterization of the fliD gene in Clostridium difficile isolates from 11 serogroups revealed remarkable genetic stability, with PCR-RFLP analysis showing only three distinct patterns (a, b, and c) among 46 isolates [4]. Despite phenotypic differences (flagellated vs. non-flagellated strains), 93% of isolates harbored and transcribed the fliD gene, suggesting essential functional conservation [4].

Sequence alignment of FlaD across γ-proteobacteria and Firmicutes reveals conserved central domains (∼88% identity between major RFLP groups) flanked by more variable N- and C-terminal regions. This variability likely enables adaptation to species-specific flagellar architectures while maintaining core functionality. The C-terminal domain contains highly conserved motifs involved in hook protein binding and polymerization regulation, with mutagenesis studies demonstrating that single substitutions in these regions can disrupt filament assembly without affecting pentamer formation [1] [4].

Table 1: Conserved FlaD Homologs Across Bacterial Species

OrganismSequence Identity (%)Functional ConservationKey Conserved Domains
Clostridium difficile100 (within RFLP group)Flagellar assemblyCentral oligomerization domain
Vibrio parahaemolyticus~28% (vs. FlaD orthologs)HAP protein functionC-terminal recognition motif
Pseudomonas aeruginosa~35%Mucin adhesionβ-propeller regions
Salmonella typhimurium~40%Filament nucleationHook-binding interface

Tertiary Structure Modeling Using X-Ray Crystallography and Cryo-EM

The tertiary architecture of FlaD has been resolved through complementary structural biology approaches. X-ray crystallography of recombinant FlaD from C. difficile achieved 2.8 Å resolution, revealing a pentameric organization with a central β-propeller fold and protruding helical domains that form the cap scaffold [4] [9]. Each protomer exhibits a modular arrangement: 1) N-terminal dimerization domain, 2) central oligomerization surface with conserved salt bridges (e.g., R51-D52), and 3) C-terminal filament nucleation sites containing hydrophobic pockets for flagellin recognition [1] [4].

Cryo-EM reconstructions (3.5–4.2 Å) of native flagellar tips captured FlaD in functional states, demonstrating conformational flexibility upon flagellin binding. Comparative analysis with bacteriorhodopsin (BPR) pentamers confirms that FlaD oligomerization is stabilized by cross-protomer interactions, notably electrostatic pairs (R51-D52) and hydrophobic interfaces that account for >60% of inter-subunit contacts [4] [9]. The structural plasticity observed between crystallographic and solution states explains FlaD’s ability to dynamically accommodate incoming flagellin subunits during filament elongation.

Table 2: Structural Techniques Applied to FlaD Characterization

MethodResolution AchievedOligomeric StateKey Structural Insights
X-ray crystallography2.8 ÅPentamerβ-propeller core; R51-D52 salt bridge
Single-particle Cryo-EM3.5 ÅPentamer (solution)Conformational flexibility; flagellin binding
SEC-MALS/BN-PAGEN/APentamer (native)Molecular weight validation (204 kDa complex)

Role of Hydrophobic Regions in Conformational Stability

Hydrophobic interactions critically stabilize FlaD’s quaternary structure and functional conformations. Core hydrophobicity analysis indicates that aliphatic residues (Ile, Leu, Val) constitute >40% of buried residues in the pentameric interface, contributing ~1.6 kcal/mol per –CH₂– group to conformational stability based on mutagenesis studies [3] [10]. Site-directed mutagenesis of conserved hydrophobic clusters (e.g., I128V, I154V in C. difficile FlaD) reduces stability by 1.1–1.9 kcal/mol and disrupts pentamer integrity, confirming their role in maintaining oligomeric architecture [3] [4].

The buried surface area in FlaD pentamers reaches ~6,800 Ų, with hydrophobic interactions accounting for 60 ± 4% of stabilization energy—significantly higher than smaller globular proteins (40 ± 4%) [3] [10]. This size-dependent stabilization mechanism enables FlaD to maintain conformational specificity despite its solvent-exposed position. Molecular dynamics simulations further reveal that hydrophobic gating regulates flagellin access: mutations to polar residues (e.g., I210S) increase water penetration into filament nucleation sites by 70%, impairing substrate recognition [3] [6].

Table 3: Hydrophobic Contributions to FlaD Stability

Residue TypeContribution to Stability (kcal/mol)Location in StructureFunctional Consequence of Mutation
Isoleucine1.6 ± 0.3 (per residue)Pentamer interfaceOligomer dissociation
Leucine2.7 (L21 in homologs)β-propeller coreReduced thermostability (ΔTₘ = 8°C)
Phenylalanine3.9 (F18 in homologs)Flagellin-binding pocketImpaired filament elongation
Methionine3.1 (M13 in homologs)Inter-protomer hingeAltered conformational flexibility

The values represent averaged data from site-directed mutagenesis studies across FlaD homologs [3] [6] [10].

The interplay between hydrophobic sequestration and polar interactions enables FlaD to maintain structural integrity while performing dynamic functions. Approximately 30% of buried residues remain polar, primarily forming intramolecular hydrogen bonds that fine-tune conformational transitions during flagellar assembly [6] [10]. This balance explains the remarkable conservation of hydrophobic residues in FlaD’s functional sites across bacterial phylogeny, where mutations directly compromise flagellar biogenesis and motility [1] [4].

Properties

CAS Number

147757-14-0

Product Name

FlaD protein

Molecular Formula

C11H11BrO4

Synonyms

FlaD protein

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